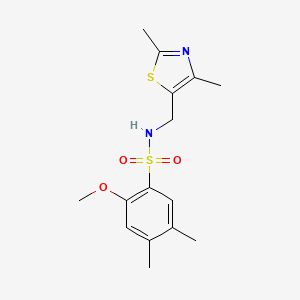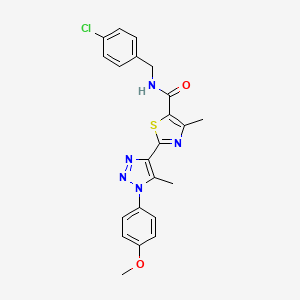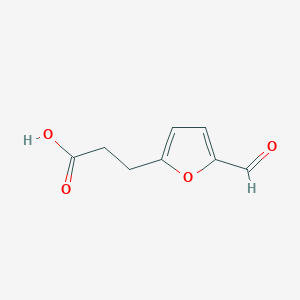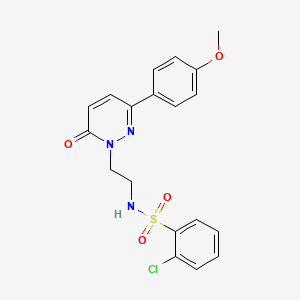
N-((2,4-Dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H20N2O3S2 and its molecular weight is 340.46. The purity is usually 95%.
BenchChem offers high-quality N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Thiazole, einschließlich unserer Zielverbindung, wurden auf ihre antioxidativen Eigenschaften untersucht. Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung freier Radikale und dem Schutz von Zellen vor oxidativem Schaden. Forschungen deuten darauf hin, dass Thiazolderivate antioxidatives Potenzial aufweisen, was sie im Bereich der Gesundheits- und Krankheitsvorbeugung relevant macht .
- Thiazole haben eine antibakterielle und antimykotische Wirkung gezeigt. Unsere Verbindung könnte zur Bekämpfung von bakteriellen und Pilzinfektionen beitragen. Forscher haben Thiazolderivate als potenzielle Wirkstoffe gegen verschiedene Krankheitserreger untersucht .
- Thiazole, einschließlich unserer Verbindung, wurden auf ihre antiviralen Wirkungen untersucht. Obwohl spezifische Untersuchungen zu dieser Verbindung begrenzt sind, deutet ihr Thiazolgerüst auf eine potenzielle antivirale Aktivität hin. Weitere Forschung könnte ihre Wirksamkeit gegen Virusinfektionen untersuchen .
- Thiazole wurden als neuroprotektive Wirkstoffe untersucht. Ihre Fähigkeit, die neuronale Funktion zu modulieren und vor neurodegenerativen Erkrankungen zu schützen, macht sie in der Neurowissenschaft relevant. Unsere Verbindung könnte ähnliche Eigenschaften aufweisen .
- Thiazole haben sich als vielversprechend für die Anwendung als Antitumor- und Zytotoxika erwiesen. Forscher haben Thiazolderivate synthetisiert und ihre Auswirkungen auf Tumorzelllinien bewertet. Unsere Verbindung könnte weiter auf ihr Potenzial in der Krebstherapie untersucht werden .
- Thiazole sind nicht nur selbst biologisch aktiv, sondern dienen auch als Bausteine für andere Verbindungen. Zum Beispiel enthält Thiamin (Vitamin B1) einen Thiazolring und spielt eine wichtige Rolle im Energiestoffwechsel und der Funktion des Nervensystems. Die Thiazolgruppe unserer Verbindung könnte zu ähnlichen biologischen Prozessen beitragen .
Antioxidative Aktivität
Antibakterielle und Antimykotische Eigenschaften
Antivire Anwendungen
Neuroprotektives Potenzial
Antitumor- und Zytotoxische Aktivität
Biologische Anwendungen jenseits von Thiazolen
Wirkmechanismus
Target of Action
Similar compounds with a 2,4-disubstituted thiazole structure have been found to interact withCyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them potential targets for anticancer therapies .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the target proteins . The specific interactions depend on the substituents present on the thiazole ring .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell cycle regulation and apoptosis . The exact downstream effects would depend on the specific cellular context and the presence of other signaling molecules .
Pharmacokinetics
Similar compounds with a thiazole structure have been found to exhibit various pharmacokinetic properties, including variable absorption and distribution profiles, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
Given its potential targets, it may induce cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Similarly, temperature can affect the compound’s stability and its interactions with target proteins .
Eigenschaften
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-9-6-13(20-5)15(7-10(9)2)22(18,19)16-8-14-11(3)17-12(4)21-14/h6-7,16H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMLZYVSZSGSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=C(N=C(S2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)
![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)




![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)
![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)

